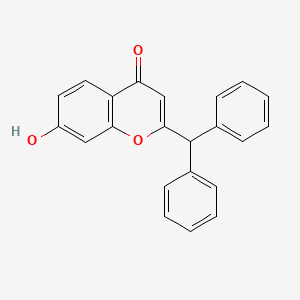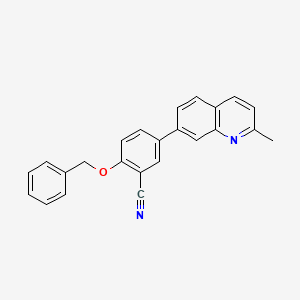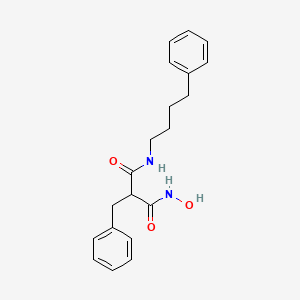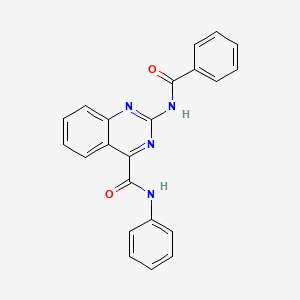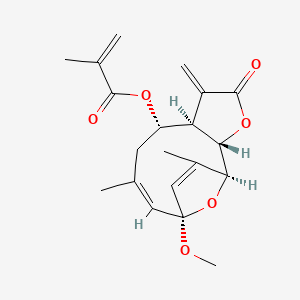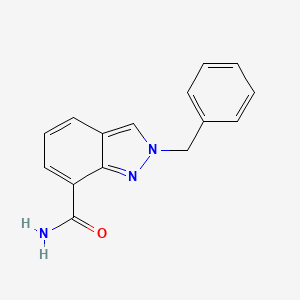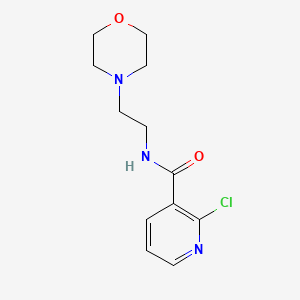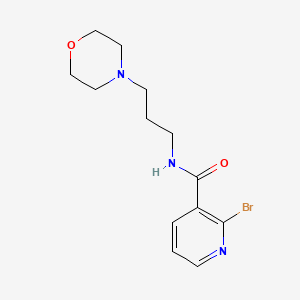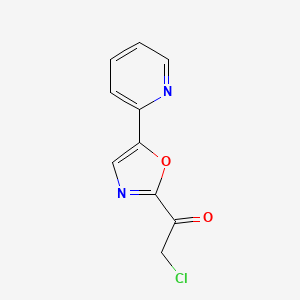
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone is a heterocyclic compound that features both pyridine and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 2-(pyridin-2-yl)oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the chlorine atom.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amide derivative, while oxidation might lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The pyridine and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol: This compound is similar in structure but contains a hydroxyl group instead of a ketone group.
2-chloro-1-(5-(pyridin-2-yl)thiazol-2-yl)ethanone: This compound features a thiazole ring instead of an oxazole ring.
Uniqueness: 2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone is unique due to the presence of both pyridine and oxazole rings, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClN2O2/c11-5-8(14)10-13-6-9(15-10)7-3-1-2-4-12-7/h1-4,6H,5H2 |
InChI Key |
MKVLXIACPLGLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



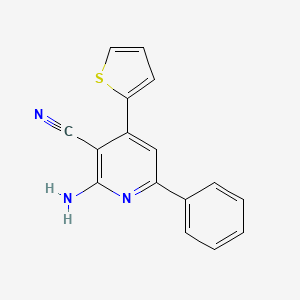
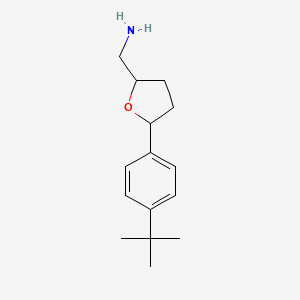
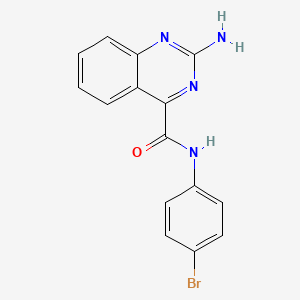
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
